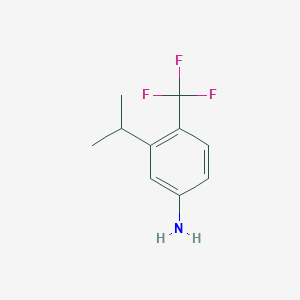

3-Isopropyl-4-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-4-(trifluoromethyl)aniline, also known as ITFA, is a chemical compound that has been widely used in scientific research. It is a highly fluorinated aromatic amine that has unique properties, making it an important compound in various fields of study.

Scientific Research Applications

Vibrational Analysis in NLO Materials

Research involving similar molecules to 3-Isopropyl-4-(trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline, indicates their potential use in nonlinear optical (NLO) materials. Vibrational analysis through Fourier Transform-Infrared and Fourier Transform-Raman techniques has been explored, shedding light on the effects of substituent positions on vibrational spectra (Revathi et al., 2017).

Application in Electrophotography

Another study highlights the synthesis of N-(nitrofluorenylidene)anilines by condensation of nitrofluorenones with substituted anilines. The derivatives of 2-isopropyl and 2-trifluoromethyl, related to 3-Isopropyl-4-(trifluoromethyl)aniline, show promise as electron transport materials in positive charge electrophotography (Matsui et al., 1993).

Synthesis of Isoxazoles and Triazines

A study on the reaction of trifluoromethyl-substituted anilines with dianions derived from oximes offers insights into novel preparations of isoxazoles and 1,3,5-triazines. This research opens up possibilities for the synthesis of complex organic compounds using anilines similar to 3-Isopropyl-4-(trifluoromethyl)aniline (Strekowski et al., 1995).

Electrochemical CO2 Reduction

In a study on electrochemical CO2 reduction, catalysts with pendent arylamine functionality were investigated. Anilines, including those structurally related to 3-Isopropyl-4-(trifluoromethyl)aniline, were used in the second coordination sphere, demonstrating the potential of aniline derivatives in enhancing CO2 reduction (Talukdar et al., 2020).

Detection in Biological Material

A study focused on the detection of 4-nitro-3-(trifluoromethyl)-aniline in biological material using TLC, GC-MS, and electron spectrophotometry. The research is significant in understanding the interaction and presence of such compounds in biological systems, which could be extrapolated to similar compounds like 3-Isopropyl-4-(trifluoromethyl)aniline (Shormanov et al., 2016).

Radical Trifluoromethylation of Anilines

A method developed for the visible-light-induced radical trifluoromethylation of free anilines, involving trifluoromethyl-substituted anilines, showcases advancements in producing valuable fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).

Trifluoromethylation Kinetics

A kinetic study of trifluoromethylation with trifluoromethyl dibenzothiophenium salts, including aniline as a reactant, provides insights into the reactivity and mechanism of such reactions. This research is crucial for understanding the chemical behavior of anilines in reactions involving trifluoromethylation (Ono et al., 1996).

properties

IUPAC Name |

3-propan-2-yl-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-6(2)8-5-7(14)3-4-9(8)10(11,12)13/h3-6H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBUJCWINUQBDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropyl-4-(trifluoromethyl)aniline | |

CAS RN |

1369882-03-0 |

Source

|

| Record name | 3-(propan-2-yl)-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2474759.png)

![N-(4-fluorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2474764.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474771.png)

![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2474773.png)

![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)

![N-(3-methylbutyl)-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2474778.png)